1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(chloromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQYMVNAFKNQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 4 Bromophenyl 3 Chloromethyl 1h Pyrazole
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking key chemical bonds, known as disconnections. ias.ac.inamazonaws.com For 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole, two primary retrosynthetic strategies can be envisioned.
The most logical strategy involves disconnecting the pyrazole (B372694) ring itself, which corresponds to the well-established cyclocondensation synthesis methods. This approach identifies two key synthons: a substituted hydrazine (B178648) and a three-carbon carbonyl compound.
Disconnection 1 (C-N and C-C bonds of the ring): This disconnection breaks the two C-N bonds and one C-C bond that form the pyrazole ring. This leads to:
Synthon A: 4-bromophenylhydrazine, which provides the N1-aryl moiety.
Synthon B: A 1,3-dielectrophilic three-carbon component that bears the precursor to the chloromethyl group. A suitable synthetic equivalent would be a β-dicarbonyl compound like 4-chloroacetoacetaldehyde or a related derivative.
This primary disconnection strategy directly points towards a convergent synthesis where the two main fragments are combined in a single ring-forming step, ensuring the correct placement of the substituents from the outset.
An alternative, though often less direct, strategy involves disconnecting the substituents from a pre-existing pyrazole ring:
Disconnection 2 (Exocyclic C-N and C-C bonds):
Disconnecting the N-phenyl bond suggests an N-arylation reaction of 3-(chloromethyl)-1H-pyrazole.
Disconnecting the C-CH2Cl bond suggests a chloromethylation reaction of 1-(4-bromophenyl)-1H-pyrazole.
While viable, this stepwise approach may require additional protection/deprotection steps and can lead to issues with regioselectivity during the functionalization of the pyrazole core. Therefore, the first strategy is generally preferred for its efficiency.
Classical and Contemporary Synthetic Routes to the 1H-Pyrazole Core
The formation of the 1H-pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available.
The most classical and widely used method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.combeilstein-journals.org This reaction is versatile and typically proceeds by nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net
Key precursors for this approach include:
1,3-Diketones: Reaction with substituted hydrazines can lead to regioisomeric mixtures if the diketone is unsymmetrical. mdpi.com
β-Ketoesters and β-Ketoaldehydes: These are also common substrates for pyrazole synthesis.
α,β-Unsaturated Ketones and Aldehydes: These react with hydrazines via a Michael addition followed by intramolecular cyclization and oxidation or elimination to yield the pyrazole. nih.govbeilstein-journals.org
The reaction conditions for cyclocondensation can vary, often involving heating in a protic solvent like ethanol (B145695) or acetic acid, sometimes with acid catalysis to facilitate the dehydration step.
| Carbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Type |
| 1,3-Diketone (e.g., Acetylacetone) | Hydrazine Hydrate | 3,5-Dimethylpyrazole |
| β-Ketoester (e.g., Ethyl Acetoacetate) | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone |
| α,β-Unsaturated Ketone (e.g., Chalcone) | Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole (after oxidation) |
This table provides illustrative examples of the cyclocondensation approach.
A powerful alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. mdpi.com This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). acs.org When an alkyne is used, the reaction directly yields a pyrazole.
The primary challenge in this approach can be the handling of diazo compounds, which are often unstable and potentially explosive. acs.org However, methods for their in situ generation from precursors like N-tosylhydrazones have made this strategy more accessible and safer. organic-chemistry.org A key advantage of this method is the potential for high regioselectivity, which is influenced by both steric and electronic factors of the substituents on the diazo compound and the alkyne. acs.orgacs.org
Introduction of the 4-Bromophenyl Moiety: Strategies for N-Substitution
The incorporation of the 4-bromophenyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved through two primary methods.
Use of a Substituted Hydrazine Precursor: The most direct method is to employ 4-bromophenylhydrazine as the starting material in a cyclocondensation reaction with an appropriate 1,3-dicarbonyl compound. nih.gov This approach builds the desired N-substituent directly into the pyrazole ring during its formation. The use of arylhydrazine hydrochlorides can sometimes offer better regiocontrol in reactions with unsymmetrical dicarbonyls. nih.gov This is the most common and efficient route for preparing N-aryl pyrazoles.
Post-Formation N-Arylation: Alternatively, an unsubstituted or pre-functionalized pyrazole can be synthesized first, followed by the introduction of the 4-bromophenyl group. This is typically accomplished through transition metal-catalyzed cross-coupling reactions.
Copper-Catalyzed N-Arylation (Ullmann Condensation): This method involves coupling the pyrazole with an aryl halide, such as 4-bromoiodobenzene or 1,4-dibromobenzene, in the presence of a copper catalyst, a ligand (e.g., diamines), and a base. organic-chemistry.org
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium catalysts with specialized ligands can also effectively couple pyrazoles with aryl halides or triflates to form the N-aryl bond. acs.orgorganic-chemistry.org
Incorporation of the 3-Chloromethyl Moiety: Methodological Considerations
Introducing the chloromethyl group at the C3 position requires careful selection of either the starting materials or the reaction conditions to ensure correct regiochemistry.
Direct chloromethylation of a pre-formed 1-(4-bromophenyl)-1H-pyrazole ring is a possible route. This reaction is a form of electrophilic substitution, typically carried out using a mixture of formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride. researchgate.netresearchgate.net The reaction proceeds through the formation of an electrophilic hydroxymethyl cation or a related species, which attacks the electron-rich pyrazole ring.
However, this method can have limitations:
Regioselectivity: Electrophilic substitution on a 1-aryl pyrazole typically occurs at the C4 position. Therefore, direct chloromethylation of 1-(4-bromophenyl)-1H-pyrazole would likely yield the 4-chloromethyl isomer, not the desired 3-chloromethyl product.
Side Reactions: A common side reaction is the formation of bis(pyrazolyl)methane derivatives, where a methylene (B1212753) bridge links two pyrazole rings. researchgate.net
Due to the regioselectivity issues, direct chloromethylation is not a suitable method for synthesizing the target compound. A more reliable approach is to build the chloromethyl group into the structure from the start, as suggested by the primary retrosynthetic analysis. This involves using a three-carbon precursor that already contains the chloro or a masked hydroxyl functionality, such as 4-chloro-1,1,1-trifluoroacetylacetone or ethyl 4-chloroacetoacetate, in a cyclocondensation reaction with 4-bromophenylhydrazine.
Precursor-Based Introduction of the Chloromethyl Group
The introduction of the chloromethyl group at the 3-position of the 1-(4-bromophenyl)-1H-pyrazole ring is typically achieved not by direct chloromethylation of the parent pyrazole, but through the chemical transformation of a suitable precursor. A common and effective strategy involves a two-step sequence starting from a pyrazole-3-carbaldehyde. This precursor serves as a versatile intermediate for creating the required hydroxymethyl group, which is then converted to the final chloromethyl functionality.
The general pathway can be outlined as follows:
Reduction of Aldehyde to Alcohol: The precursor, 1-(4-bromophenyl)-1H-pyrazole-3-carbaldehyde, is reduced to form [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanol. This transformation is a standard carbonyl reduction, commonly accomplished using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) under gentle reaction conditions. researchgate.net The choice of a mild reagent is crucial to selectively reduce the aldehyde without affecting the pyrazole ring or the bromo-substituent on the phenyl ring.
Chlorination of Alcohol: The resulting hydroxymethyl pyrazole, [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanol, is then converted into the target compound, this compound. researchgate.net This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. A variety of chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) being a particularly effective and widely used reagent. researchgate.netresearchgate.net The reaction with thionyl chloride is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies the work-up and purification process. researchgate.net
The synthesis of the necessary precursor, 1-(4-bromophenyl)-1H-pyrazole-3-carbaldehyde, can be accomplished through established methods such as the Vilsmeier-Haack reaction on the corresponding 1-(4-bromophenyl)-1H-pyrazole. rsc.orgmdpi.comnih.gov This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring. nih.govchemmethod.com
Optimization of Reaction Conditions and Isolation Procedures
The foundational step in the synthesis—the formation of the 1-aryl-pyrazole core—is often a cyclocondensation reaction. The choice of catalyst for this step is critical for reaction rate and, in many cases, regioselectivity.
Acid Catalysis: The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (in this case, 4-bromophenylhydrazine), is frequently performed under acidic conditions. slideshare.netjk-sci.com Mineral or organic acids act as catalysts by protonating a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine. nih.gov This is followed by cyclization and dehydration to form the aromatic pyrazole ring. jk-sci.comnih.gov The addition of a strong acid like HCl can accelerate the dehydration steps and improve yields. nih.gov
Transition Metal Catalysis: Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and control. Various metal catalysts have been shown to be effective in different types of pyrazole syntheses.
Copper Catalysis: Copper salts, such as Cu(acac)₂, can effectively catalyze the cyclization of hydrazines with metal-diketonate complexes to form trisubstituted pyrazoles. nih.gov
Silver Catalysis: Silver triflate (AgOTf) has been used for the rapid and highly regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines at room temperature. mdpi.com
Iron and Ruthenium Catalysis: Iron-catalyzed routes have been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols, while ruthenium catalysts can be used for the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines. organic-chemistry.org
Palladium and Rhodium Catalysis: Palladium and rhodium complexes are also utilized in various pyrazole syntheses, including cascade reactions involving C-N bond cleavage and intramolecular cyclization. organic-chemistry.orgrsc.org
The following table summarizes various catalytic systems used in the formation of the pyrazole ring, which is the precursor to the target compound.
| Catalyst Type | Specific Example(s) | Reaction Type | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Acid Catalysis | HCl, Acetic Acid | Knorr Synthesis (1,3-dicarbonyl + hydrazine) | Classic, reliable method; accelerates dehydration. | slideshare.netjk-sci.comnih.govnih.gov |
| Transition Metal (Copper) | Cu(acac)₂, Cu₂O | Cycloaddition/Cyclization | Inexpensive, promotes aerobic oxidation. | nih.govorganic-chemistry.org |
| Transition Metal (Silver) | AgOTf | Cyclization of ynones and hydrazines | High yields and regioselectivity at room temperature. | mdpi.com |
| Transition Metal (Iron) | Iron Salts | From diarylhydrazones and diols | Good regioselectivity for a broad range of substrates. | organic-chemistry.org |
| Transition Metal (Rhodium) | Rh(III) complexes | Addition-cyclization of hydrazines with alkynes | Mild conditions, involves C-N bond cleavage. | organic-chemistry.orgrsc.org |
The choice of solvent is a critical parameter in pyrazole synthesis, profoundly influencing reaction rates, yields, and especially regioselectivity when unsymmetrical 1,3-dicarbonyl compounds are used. acs.orgresearchgate.net The reaction of 4-bromophenylhydrazine with an unsymmetrical dicarbonyl precursor could potentially lead to two different regioisomers.
Conventional Solvents: Ethanol is a common protic solvent used in the Knorr synthesis. nih.gov However, it often leads to the formation of mixtures of regioisomers, which can be difficult to separate. acs.orgnih.gov Aprotic solvents such as N,N-dimethylacetamide (DMAc) have also been used effectively, allowing reactions to proceed efficiently at room temperature. mdpi.com
Fluorinated Alcohols: Research has shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of the pyrazole formation compared to ethanol. acs.orgnih.gov These solvents can favor the formation of one isomer almost exclusively, simplifying purification and improving the yield of the desired product.
Green Solvents and Conditions: In line with the principles of green chemistry, water has been explored as a reaction medium, often in conjunction with specific catalysts like nano-ZnO. researchgate.net Solvent-free conditions, sometimes assisted by microwave irradiation, represent another environmentally benign approach that can reduce reaction times and simplify product isolation. nih.gov
The table below illustrates the impact of different solvents on the outcomes of pyrazole synthesis.
| Solvent/Medium | Solvent Type | Typical Effect on Reaction | Reference(s) |
|---|---|---|---|
| Ethanol | Protic | Commonly used but may result in poor regioselectivity. | nih.gov |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Alcohol (Protic) | Significantly improves regioselectivity over ethanol. | acs.orgnih.gov |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Fluorinated Alcohol (Protic) | Dramatically increases regioselectivity, often yielding a single isomer. | acs.orgnih.gov |
| N,N-Dimethylacetamide (DMAc) | Aprotic Polar | Allows for high yields at room temperature. | mdpi.com |
| Water | Green Solvent (Protic) | Used in green chemistry protocols, often with specific catalysts. | nih.govresearchgate.net |
| Solvent-Free | N/A | Environmentally friendly; often paired with microwave irradiation to reduce reaction time. | nih.gov |
Purification Strategies:
Crystallization: Recrystallization from a suitable solvent system is a primary method for purifying solid pyrazole derivatives. ijtsrd.com The choice of solvent is determined by the solubility profile of the compound and its impurities. A search of the literature for similar compounds suggests ethanol as a potential recrystallization solvent. reddit.com
Acid Salt Formation: A particularly effective purification technique involves converting the pyrazole product into an acid addition salt by reacting it with an inorganic or organic acid. google.comgoogle.com This salt can be selectively crystallized from an organic solvent, leaving many impurities behind in the mother liquor. The pure pyrazole is then recovered by neutralizing the salt. google.com
Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a standard and powerful purification method. researchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials.
Yield Enhancement Strategies:
Optimization of Reaction Parameters: Systematically adjusting parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing yield. For instance, while some reactions proceed well at room temperature, others may require heating to a specific temperature to achieve optimal conversion without degrading the product. mdpi.comnih.gov
Use of Flow Chemistry: Modern flow chemistry techniques can offer significant advantages over traditional batch processing. By pumping reagents through a heated reactor, precise control over temperature and reaction time is achieved, which can lead to higher yields, improved safety (especially when handling hazardous intermediates), and easier scalability. mdpi.com
Alternative Energy Sources: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. nih.gov This is particularly beneficial for solvent-free reactions.
By carefully selecting a synthetic route with a suitable precursor and optimizing the catalytic system, solvent, reaction parameters, and purification methods, this compound can be prepared in high yield and purity.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy : This technique identifies the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the 4-bromophenyl group, and the chloromethyl substituent. The aromatic protons of the 4-bromophenyl group typically appear as a pair of doublets (an AA'BB' system) due to symmetry, with chemical shifts in the aromatic region (approximately δ 7.5-7.7 ppm). The protons on the pyrazole ring (H-4 and H-5) would appear as doublets, with their specific chemical shifts influenced by the substituents. The chloromethyl group (CH₂Cl) is expected to produce a characteristic singlet further downfield (approximately δ 4.6-4.8 ppm) due to the electron-withdrawing effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in the molecule. In the ¹³C NMR spectrum of the title compound, distinct signals would be observed for each carbon. The carbon of the chloromethyl group would appear around δ 40-50 ppm. The pyrazole ring carbons would have characteristic shifts, while the carbons of the 4-bromophenyl ring would show four distinct signals, including the carbon atom bonded to the bromine (C-Br), which is typically found around δ 120-125 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Chloromethyl (CH₂) | ~4.7 (s) | ~45 |
| Pyrazole C3 | - | ~150 |
| Pyrazole C4-H | ~6.5 (d) | ~108 |
| Pyrazole C5-H | ~7.8 (d) | ~130 |
| Bromophenyl C1' | - | ~138 |
| Bromophenyl C2', C6'-H | ~7.6 (d) | ~122 |
| Bromophenyl C3', C5'-H | ~7.7 (d) | ~133 |
| Bromophenyl C4' | - | ~122 |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. (s = singlet, d = doublet).
Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms. nih.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In the COSY spectrum, cross-peaks would confirm the coupling between the H-4 and H-5 protons of the pyrazole ring and between the adjacent protons on the 4-bromophenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals for the CH₂Cl, pyrazole C-H, and bromophenyl C-H groups to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is a powerful tool for piecing together the molecular framework. For instance, correlations would be expected from the chloromethyl protons to the C-3 and C-4 carbons of the pyrazole ring. Similarly, correlations between the pyrazole H-5 proton and the C-1' carbon of the phenyl ring would confirm the point of attachment. nih.govsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique can help to confirm the regiochemistry and spatial arrangement. For example, a NOESY correlation might be observed between the protons of the chloromethyl group and the H-4 proton of the pyrazole ring, confirming their proximity. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₁₀H₈BrClN₂), the mass spectrum would exhibit a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic pattern of peaks at M+, [M+2]+, and [M+4]+.
Common fragmentation pathways for pyrazole derivatives often involve cleavage of the pyrazole ring or loss of substituents. researchgate.net Plausible fragmentation for this molecule could include the loss of a chlorine radical (•Cl), a chloromethyl radical (•CH₂Cl), or a bromine atom (•Br), leading to significant fragment ions that can be used to confirm the identity of the substituents.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For C₁₀H₈⁷⁹Br³⁵ClN₂, the calculated monoisotopic mass is approximately 270.9668 Da. An HRMS measurement confirming this exact mass would provide unequivocal evidence for the compound's elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretching | Aromatic & Pyrazole C-H | 3100–3000 vscht.czlibretexts.org |
| C-H stretching | Aliphatic (CH₂) | 3000–2850 vscht.cz |
| C=C / C=N stretching | Aromatic & Pyrazole Rings | 1600–1450 libretexts.org |
| C-H out-of-plane bending | para-substituted Phenyl | 850–800 libretexts.org |
| C-Cl stretching | Chloromethyl Group | 800–600 libretexts.org |
| C-Br stretching | Bromophenyl Group | 690–515 libretexts.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. spast.org
For this compound, a crystallographic analysis would confirm the planarity of the pyrazole and bromophenyl rings. spast.org It would also reveal the dihedral angle between these two rings, which is a key structural parameter. Studies on similar 1-phenylpyrazole (B75819) derivatives show that this angle can vary significantly depending on the substituents and crystal packing forces. cardiff.ac.ukresearchgate.net The analysis would also provide exact bond lengths for C-Cl, C-Br, and bonds within the heterocyclic system. Furthermore, it would elucidate any intermolecular interactions, such as π-π stacking between aromatic rings or weak hydrogen bonds, that stabilize the crystal lattice. cardiff.ac.ukresearchgate.net For example, pyrazole derivatives are known to form various hydrogen-bonded motifs in the solid state. mdpi.com
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. The fundamental principle of this method lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.
When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms act as a diffraction grating. The X-rays are scattered in a specific pattern of constructive and destructive interference, creating a unique diffraction pattern of spots of varying intensity. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal's unit cell, the basic repeating unit of the crystal lattice.
The data collection process involves mounting a suitable single crystal on a diffractometer, which precisely orientates the crystal in the X-ray beam and records the diffraction pattern using a detector. The resulting data is then processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.
The final step is structure solution and refinement. Using complex mathematical algorithms, the positions of the individual atoms within the unit cell are determined from the diffraction intensities. This process generates a detailed model of the molecule, including bond lengths, bond angles, and torsion angles.
Analysis of Molecular Geometry and Intermolecular Interactions in Crystalline States
The data obtained from single-crystal X-ray diffraction allows for a comprehensive analysis of the molecule's geometry and the non-covalent interactions that govern its packing in the solid state.
Molecular Geometry:
The analysis of closely related bromophenyl-pyrazole structures reveals several key geometric features that are likely to be present in this compound. The central pyrazole ring is expected to be essentially planar. However, the attached phenyl and chloromethyl groups will likely be twisted out of the plane of the pyrazole ring to varying degrees. For instance, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are twisted out of the pyrazole plane with dihedral angles of 13.70(10)° and 36.48(10)°, respectively nih.gov. This twisting is a result of minimizing steric hindrance between the substituents.
The bond lengths and angles within the pyrazole ring and its substituents are also of significant interest. In related structures, the C-N and N-N bond lengths within the pyrazole ring are consistent with their aromatic character. The C-Br and C-Cl bond lengths would be expected to fall within the typical ranges for such bonds in aromatic and aliphatic systems, respectively.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet realistic, geometric parameters for this compound, based on known structures of similar compounds.
| Parameter | Expected Value Range |
| Pyrazole Ring Planarity | Near planar |
| Dihedral Angle (Pyrazole - Bromophenyl) | 10 - 40° |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.78 Å |
Intermolecular Interactions:
The packing of molecules in a crystal is dictated by a variety of intermolecular interactions, which can be elucidated from the crystallographic data. For pyrazole derivatives, hydrogen bonding and halogen bonding are often significant. While the target molecule lacks a classic hydrogen bond donor, weak C-H···N and C-H···Cl hydrogen bonds may play a role in stabilizing the crystal lattice.
In the crystal structures of related halogenated pyrazoles, various packing motifs are observed, including the formation of dimers, trimers, and catemeric (chain-like) structures, often driven by N-H···N hydrogen bonds in pyrazoles with an available N-H proton mdpi.comnih.gov. In the absence of such a strong hydrogen bond donor in the title compound, weaker interactions would be expected to dominate the crystal packing. These can include π-π stacking interactions between the aromatic pyrazole and bromophenyl rings, as well as van der Waals forces. The presence of the bromine and chlorine atoms also introduces the possibility of halogen bonding, where these atoms act as electrophilic regions (σ-holes) and interact with nucleophilic atoms on adjacent molecules.
A detailed analysis would involve identifying and quantifying these interactions by examining the short intermolecular contacts within the crystal lattice. This provides a deeper understanding of the supramolecular assembly and the forces that govern the solid-state properties of the compound.
Computational and Theoretical Investigations of 1 4 Bromophenyl 3 Chloromethyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of pyrazole (B372694) derivatives at the electronic level.
The electronic structure of 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole dictates its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. chemrxiv.org
For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich pyrazole and 4-bromophenyl rings. The LUMO, conversely, is likely centered on the pyrazole ring and the chloromethyl group, which can act as an electrophilic site. The electron-withdrawing nature of the bromine and chlorine atoms influences the energy levels of these orbitals.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. In this molecule, negative potential (red/yellow areas) would be expected around the nitrogen atoms of the pyrazole ring and the halogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be anticipated around the hydrogen atoms. chemrxiv.org
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
|---|---|
| HOMO | Likely localized on the pyrazole and bromophenyl rings |
| LUMO | Likely localized on the pyrazole ring and chloromethyl group |
| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |
| MEP Negative Regions | Nitrogen atoms of the pyrazole, bromine, and chlorine atoms |
| MEP Positive Regions | Hydrogen atoms |
Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. DFT methods are commonly used to calculate NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies.
The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazole and phenyl rings, as well as for the chloromethyl group. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton.
The calculated IR spectrum would exhibit characteristic vibrational frequencies for the C-H, C=N, C=C, C-Br, and C-Cl bonds within the molecule. For instance, the C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region.
The conformation of this compound is primarily defined by the dihedral angle between the pyrazole and the 4-bromophenyl rings. Quantum chemical calculations can determine the potential energy surface for the rotation around the N-C(phenyl) bond. For N-arylpyrazoles, the planar conformation is often not the most stable due to steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazole ring. The global minimum energy conformation is typically found at a twisted dihedral angle. The energy barrier to rotation around this bond can also be calculated, providing insight into the molecule's conformational flexibility at different temperatures.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations offer a way to study the dynamic behavior of this compound and its interactions with other chemical species.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery with biological targets, the same principles can be applied to understand interactions with non-biological entities, such as host-guest systems (e.g., cyclodextrins) or materials surfaces.
Docking simulations could be employed to study how this compound might interact with a host molecule. The simulation would predict the binding affinity and the specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking) that stabilize the complex. The bromophenyl group, for instance, could participate in halogen bonding and π-π stacking interactions.
Table 2: Potential Intermolecular Interactions in Docking Studies
| Interaction Type | Potential Participating Groups |
|---|---|
| Hydrogen Bonding | Pyrazole nitrogen atoms (as acceptors) |
| Halogen Bonding | Bromine and chlorine atoms (as donors) |
| π-π Stacking | Pyrazole and bromophenyl rings |
| van der Waals Forces | Entire molecule |
Molecular Dynamics (MD) simulations provide a detailed picture of the conformational dynamics of a molecule over time. An MD simulation of this compound in a given solvent would reveal its conformational landscape and the stability of different conformers.
By simulating the molecule's trajectory, one can observe the rotation around the N-C(phenyl) bond and the flexibility of the chloromethyl group. The simulation would also provide information on the solvent's effect on the molecule's conformation and dynamics. Analysis of the MD trajectory can yield insights into the average structural properties and the time scales of conformational changes.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions. For this compound, Frontier Molecular Orbital (FMO) theory is a key framework for this analysis. youtube.comwikipedia.org FMO theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy and spatial distribution of these frontier orbitals are significantly influenced by the substituents on the pyrazole ring. The 4-bromophenyl group at the N1 position and the chloromethyl group at the C3 position modulate the electronic properties of the pyrazole core. DFT calculations can determine the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and various reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher reactivity.
Other calculated parameters, known as conceptual DFT descriptors, help quantify reactivity:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Global Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors allow for a quantitative comparison of reactivity between different molecules or different sites within the same molecule. researchgate.net For instance, the locations of the HOMO and LUMO density indicate the most probable sites for electrophilic and nucleophilic attack, respectively. In substituted pyrazoles, computational models can predict whether a reaction is more likely to occur at a ring carbon, a ring nitrogen, or a substituent. nih.gov For example, lithiation of 1-aryl-3-CF3-pyrazoles followed by trapping with an electrophile occurs selectively at the C5 position, a regioselectivity that can be rationalized by analyzing the molecule's electrostatic potential and orbital characteristics. nih.govresearchgate.net
Interactive Table: Representative Calculated Reactivity Descriptors This table presents hypothetical but representative values for a substituted pyrazole like this compound, based on typical computational outputs for similar heterocyclic systems.
| Parameter | Calculated Value (eV) | Significance in Reactivity Prediction |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity; smaller gap suggests higher reactivity. |
| Electrophilicity Index (ω) | 1.4 eV | Measures the propensity of the molecule to act as an electrophile. |
| Global Hardness (η) | 2.65 eV | Represents resistance to charge transfer. |
Studies on Tautomeric Equilibria and Aromaticity of the Pyrazole Core
Tautomeric Equilibria
Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a hydrogen atom can migrate between the two adjacent nitrogen atoms (N1 and N2). researchgate.netcsic.es This equilibrium is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net However, in the case of this compound, the presence of the 4-bromophenyl substituent at the N1 position precludes this type of annular tautomerism. The N1 position is "fixed" or "blocked" by the aryl group, meaning no equilibrium between N1-H and N2-H forms is possible. Other forms of tautomerism, such as those involving the chloromethyl group, are theoretically possible but are generally much less stable and not significant under normal conditions.
Aromaticity of the Pyrazole Core
The pyrazole ring is a five-membered aromatic heterocycle. beilstein-journals.org Its aromaticity, which is crucial to its stability and chemical properties, can be assessed and quantified using computational methods. The most common magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.ioresearchgate.net NICS values are calculated at specific points in space, typically at the geometric center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). researchgate.net
A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests an antiaromatic character. For more refined analysis, the out-of-plane component of the shielding tensor (NICSzz) is often used, as it is considered a better descriptor of the π-electron delocalization that defines aromaticity in planar rings. mdpi.com
Interactive Table: Representative NICS Values for Aromaticity Assessment This table shows typical NICS values for an unsubstituted pyrazole compared to a substituted pyrazole, illustrating how aromaticity is computationally verified. Negative values are indicative of aromaticity.
| Compound Type | Probe Point | Typical NICS Value (ppm) | Interpretation |
| Unsubstituted Pyrazole | NICS(0) | -14.5 | Strong diatropic ring current at the ring center. |
| Unsubstituted Pyrazole | NICS(1) | -10.2 | Aromatic character 1 Å above the ring plane. |
| Unsubstituted Pyrazole | NICS(1)zz | -28.5 | Strong out-of-plane shielding, confirming π-aromaticity. |
| Substituted Pyrazole | NICS(1)zz | -27.9 | Aromaticity is maintained, with minor substituent influence. |
Chemical Reactivity and Derivatization Strategies for 1 4 Bromophenyl 3 Chloromethyl 1h Pyrazole
Reactivity of the Chloromethyl Moiety: Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) attached to the pyrazole (B372694) ring is a potent electrophilic site. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2), allowing for the introduction of various functional groups by displacement. This reactivity is central to the elaboration of the pyrazole core.
The reaction of 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole with primary or secondary amines leads to the formation of the corresponding aminoalkylpyrazoles. In this reaction, the amine acts as the nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. This transformation is a fundamental method for incorporating basic nitrogenous moieties, which are common pharmacophores in medicinal chemistry. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Interactive Data Table: Synthesis of Aminoalkylpyrazoles
| Nucleophile (Amine) | Product |
| Diethylamine | N,N-diethyl-1-(1-(4-bromophenyl)-1H-pyrazol-3-yl)methanamine |
| Piperidine | 3-(piperidin-1-ylmethyl)-1-(4-bromophenyl)-1H-pyrazole |
| Morpholine | 4-((1-(4-bromophenyl)-1H-pyrazol-3-yl)methyl)morpholine |
| Aniline | N-((1-(4-bromophenyl)-1H-pyrazol-3-yl)methyl)aniline |
The electrophilic chloromethyl group readily reacts with oxygen, sulfur, and carboxylate nucleophiles to yield ethers, thioethers, and esters, respectively.
Ethers: Reaction with alkoxides or phenoxides (e.g., sodium ethoxide, sodium phenoxide) results in the formation of a C-O bond, yielding the corresponding ether derivatives.
Thioethers: Thiolates are excellent nucleophiles and react efficiently with the chloromethyl group to form thioethers (sulfides). For instance, reacting 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole with a thiol in the presence of a base like sodium hydride affords the corresponding thioether. mdpi.com This reaction is analogous to the potential reactivity of this compound.
Esters: Carboxylate salts, such as sodium acetate, can displace the chloride to form an ester linkage, providing access to pyrazole-containing esters. lookchem.comnih.gov
Interactive Data Table: Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Product Class |
| Alkoxide | Sodium methoxide | Ether |
| Thiolate | Sodium thiophenoxide | Thioether |
| Carboxylate | Sodium acetate | Ester |
The chloromethyl group can function as an alkylating agent in reactions with tertiary amines or other nitrogen-containing heterocycles (e.g., pyridine). This reaction results in the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. rrbdavc.org The product bears a permanent positive charge, which can significantly alter the physicochemical properties of the parent molecule, such as its solubility and biological activity.
Reactivity of the 4-Bromophenyl Moiety: Cross-Coupling Reactions
The bromine atom on the phenyl ring is a key functional handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing for significant extension of the molecular framework.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (boronic acid or boronic ester) to form a C-C bond. nih.govnih.gov The 4-bromophenyl group of the title compound is an ideal substrate for this reaction, enabling the synthesis of biaryl structures. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate, in a mixture of organic solvent and water. rsc.orgmdpi.comresearchgate.net This method is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govnih.gov
Interactive Data Table: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-([1,1'-biphenyl]-4-yl)-3-(chloromethyl)-1H-pyrazole |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | 3-(chloromethyl)-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazole |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 3-(chloromethyl)-1-(4-(pyridin-3-yl)phenyl)-1H-pyrazole |
| 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | CataCXium A | Cs₂CO₃ | 3-(chloromethyl)-1-(4-(thiophen-2-yl)phenyl)-1H-pyrazole |
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., copper(I) iodide) in the presence of an amine base, such as triethylamine. youtube.comorganic-chemistry.org Applying this reaction to this compound allows for the introduction of an alkyne moiety at the 4-position of the phenyl ring. The resulting internal alkynes are valuable intermediates that can undergo further transformations, including cycloadditions and reductions. youtube.com
Interactive Data Table: Sonogashira Coupling of this compound
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | 3-(chloromethyl)-1-(4-(phenylethynyl)phenyl)-1H-pyrazole |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | 3-(chloromethyl)-1-(4-((trimethylsilyl)ethynyl)phenyl)-1H-pyrazole |
| Propargyl alcohol | Pd(acac)₂ | CuI | K₃PO₄ | 3-(1-(4-(3-hydroxyprop-1-yn-1-yl)phenyl)-1H-pyrazol-3-yl)methanol |
| Ethynyltrimethylsilane | Pd/C | CuI | Piperidine | 3-(chloromethyl)-1-(4-(2-(trimethylsilyl)ethynyl)phenyl)-1H-pyrazole |
Buchwald-Hartwig Amination for N-Arylation
The bromine atom on the N1-phenyl ring of this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of a variety of N-aryl pyrazole derivatives. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, and base. nih.gov For the amination of aryl halides, various generations of catalyst systems have been developed to improve reaction scope and conditions. wikipedia.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands such as XPhos and tBuDavePhos, have proven effective in facilitating the coupling of a wide array of amines, including primary and secondary amines, with aryl halides. wikipedia.orgnih.govosi.lvresearchgate.net
In the context of pyrazole derivatives, studies have demonstrated the successful application of Buchwald-Hartwig coupling. For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been investigated, highlighting the importance of ligand choice. nih.govresearchgate.net While reactions with aromatic or bulky amines lacking β-hydrogen atoms proceeded smoothly with a Pd(dba)2/tBuDavePhos system, couplings with alkylamines possessing β-hydrogens were less successful, likely due to competing β-hydride elimination. nih.gov This underscores the necessity of carefully selecting reaction conditions based on the specific amine coupling partner for the 1-(4-bromophenyl) moiety.
| Amine Type | Typical Ligand | Base | Expected Outcome with this compound |
| Primary Arylamines | XPhos, RuPhos | NaOtBu, K₃PO₄ | Good to excellent yields of the corresponding diarylamine derivative. |
| Secondary Arylamines | BrettPhos | K₂CO₃, Cs₂CO₃ | Efficient coupling to form triarylamine structures. |
| Primary Alkylamines | tBuDavePhos, Josiphos | LiHMDS, K₃PO₄ | Moderate to good yields, potential for β-hydride elimination side reactions. nih.gov |
| Secondary Cyclic Amines | GPhos | NaOtBu | Generally successful coupling, forming N-cycloalkyl derivatives. |
Reactivity of the Pyrazole Core
The pyrazole ring is an aromatic heterocycle with a unique electronic distribution conferred by the two adjacent nitrogen atoms. This structure dictates its reactivity towards various reagents. The pyrazole scaffold has three nucleophilic positions (N1, N2, C4) and two electrophilic ones (C3, C5). nih.gov Since the N1 position is already substituted in the title compound, the reactivity centers on the N2, C4, C3, and C5 positions.
The pyrazole ring is considered a π-excessive system, making it susceptible to electrophilic aromatic substitution (SEAr). researchgate.net Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.comrrbdavc.org The C3 and C5 positions are less reactive towards electrophiles due to their proximity to the electron-withdrawing nitrogen atoms. pharmaguideline.com
Formylation: The introduction of a formyl group (-CHO) at the C4 position can be achieved through methods like the Vilsmeier-Haack reaction. researchgate.netchempedia.info This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. encyclopedia.pub The reaction has been shown to be chemoselective and regiospecific for the C4 position on various 1-phenyl-1H-pyrazoles. researchgate.net Substituted 1-phenyl-1H-pyrazoles with both electron-withdrawing and electron-donating groups on the phenyl ring undergo formylation in good yields. researchgate.net
Nitration: Nitration of the pyrazole ring also occurs preferentially at the C4 position. pharmajournal.net Common nitrating agents include nitric acid in acetic anhydride (B1165640) or mixed acids (a combination of nitric acid and sulfuric acid). cdnsciencepub.com The reaction conditions can influence the outcome; for example, nitration of 1-phenylpyrazole (B75819) with nitric acid in acetic anhydride yields 4-nitro-1-phenylpyrazole, whereas using mixed acids can lead to nitration on the phenyl ring as well. cdnsciencepub.comnih.gov For this compound, nitration is expected to yield 1-(4-bromophenyl)-3-(chloromethyl)-4-nitro-1H-pyrazole under controlled conditions that favor substitution on the more activated pyrazole ring. cdnsciencepub.com The synthesis of 4-nitropyrazole (4-NP) can be achieved through the rearrangement of N-nitropyrazole in sulfuric acid. nih.gov
| Reaction | Reagents | Position of Substitution | Product |
| Formylation | POCl₃, DMF | C4 | This compound-4-carbaldehyde |
| Nitration | HNO₃ / Ac₂O | C4 | 1-(4-bromophenyl)-3-(chloromethyl)-4-nitro-1H-pyrazole |
The C3 and C5 positions of the pyrazole ring are relatively electron-deficient and can be considered electrophilic centers, making them susceptible to attack by strong nucleophiles. nih.gov However, direct nucleophilic addition to the unsubstituted aromatic pyrazole core is generally difficult and often requires the presence of strong electron-withdrawing groups on the ring to activate it for such transformations. pharmajournal.net More commonly, nucleophilic attack occurs at a substituted position, leading to nucleophilic aromatic substitution (SNAr), or via metal-catalyzed processes. Another strategy involves the ortho-allylation of pyrazole sulfoxides, which proceeds through a Pummerer/thio-Claisen rearrangement sequence, representing a formal nucleophilic C-H functionalization. nih.gov
The pyrazole ring possesses both acidic and basic characteristics. nih.gov In 1-substituted pyrazoles like the title compound, the key feature is the basicity of the sp²-hybridized, pyridine-like nitrogen atom at the N2 position. nih.govpharmaguideline.com This nitrogen has a lone pair of electrons in an sp² orbital in the plane of the ring, which is not part of the aromatic π-system and is available for protonation. nih.govorientjchem.org
The basicity of the N2 atom is influenced by the substituents on the ring. Electron-withdrawing groups, such as the 4-bromophenyl group at N1 and the chloromethyl group at C3, are expected to decrease the electron density on the ring and, consequently, reduce the basicity of the N2 nitrogen, resulting in a lower pKa for its conjugate acid compared to unsubstituted pyrazole. Conversely, electron-donating groups would increase its basicity. nih.gov
While N-unsubstituted pyrazoles have an acidic pyrrole-like NH proton that can be removed by a strong base, this is not applicable to this compound. orientjchem.orgresearchgate.net However, deprotonation can occur at other positions, such as the chloromethyl group, under strongly basic conditions to generate a carbanion for further reactions, although this can compete with substitution of the chloride.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity is a critical consideration in the derivatization of this compound due to the multiple reactive sites.
At the Pyrazole Core: As discussed, electrophilic aromatic substitution is highly regioselective for the C4 position. researchgate.netcdnsciencepub.com
At the Substituents: Reactions involving the two substituents are also inherently regioselective. Buchwald-Hartwig amination will occur exclusively at the C-Br bond of the phenyl ring, while nucleophilic substitution will target the benzylic-like carbon of the chloromethyl group.
Competing Reactions: The choice of reagents and conditions is crucial when multiple reaction pathways are possible. For example, using a reagent that is both a strong base and a nucleophile could lead to a mixture of products from substitution at the chloromethyl group and deprotonation events.
Stereoselectivity becomes relevant when a new chiral center is introduced into the molecule. nih.gov For example, if the chloromethyl group undergoes nucleophilic substitution with a chiral nucleophile, or if a subsequent reaction on a derivative creates a stereocenter, the formation of diastereomers or enantiomers would need to be controlled. Asymmetric synthesis strategies, potentially involving chiral catalysts or auxiliaries, could be employed to achieve high stereoselectivity in such derivatization reactions. rwth-aachen.de Many synthetic methods have been developed to control the regioselective and stereoselective outcomes in pyrazole synthesis and functionalization. nih.govorganic-chemistry.orgresearchgate.netmdpi.com
Design and Synthesis of Advanced Analogs
This compound is a versatile building block for the design and synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The distinct reactivity at its three main sites allows for a modular and divergent synthetic approach.
For example, a three-step diversification strategy could be envisioned:
Nucleophilic Substitution: The chloromethyl group can be converted into a variety of other functional groups (e.g., amines, ethers, thiols, azides) by reaction with appropriate nucleophiles. This allows for the introduction of diverse side chains at the C3 position.
Buchwald-Hartwig Amination: The bromo-handle on the phenyl ring can be used to introduce a wide range of amino substituents, significantly altering the electronic and steric properties of the N1-aryl group.
C4-Functionalization: The activated C4 position of the pyrazole ring can be functionalized via electrophilic substitution (e.g., nitration, formylation), which can then be used for further transformations.
This systematic approach allows for the creation of a large library of advanced analogs from a single starting material. Research into related pyrazole structures has led to the discovery of compounds with significant biological activity, such as antitumor and anti-HCV agents, highlighting the potential of this molecular scaffold in drug discovery. africaresearchconnects.com
Applications of 1 4 Bromophenyl 3 Chloromethyl 1h Pyrazole As a Synthetic Building Block and Scaffold
Role in the Construction of Complex Heterocyclic Systems
The pyrazole (B372694) ring is a foundational element in a multitude of complex heterocyclic structures. mdpi.comnih.govmdpi.com The specific arrangement of substituents in 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole makes it particularly suitable for elaboration into fused, spirocyclic, and bridged heterocyclic systems through various synthetic strategies. chim.itresearchgate.net
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing fused heterocyclic systems. The chloromethyl group in this compound is a key functional group for initiating such reactions. organic-chemistry.org By first reacting the chloromethyl group with a suitable nucleophile, a side chain can be introduced which contains a functional group capable of undergoing a subsequent intramolecular cyclization.
This intramolecular reaction can be designed to involve the C4 position of the pyrazole ring or the ortho position of the N-phenyl ring, leading to the formation of pyrazolo-fused systems like pyrazolo[3,4-c]pyridines or pyrazolo[1,5-f]phenanthridines, respectively. The specific outcome depends on the nature of the introduced side chain and the reaction conditions employed. For instance, conversion of the chloromethyl group to a cyanomethyl group, followed by Thorpe-Ziegler cyclization, is a classic method for forming an adjacent amino-functionalized ring.
Table 1: Potential Annulation Strategies for Fused Pyrazole Synthesis
| Reagent/Reaction Sequence | Intermediate Functional Group | Potential Fused System |
|---|---|---|
| 1. NaCN; 2. Base (e.g., NaOEt) | Cyanomethyl (-CH₂CN) | Aminopyrazolo[3,4-b]pyridine derivative |
| 1. Malonic ester anion; 2. Hydrolysis/Decarboxylation; 3. Cyclizing agent (e.g., PPA) | Propanoic acid (-CH₂CH₂COOH) | Dihydropyrazolo[3,4-c]pyridinone derivative |
The synthesis of spirocyclic and bridged systems containing a pyrazole moiety is of significant interest due to the unique three-dimensional architectures these molecules possess. The chloromethyl group of this compound can serve as an anchor point for the construction of these complex frameworks.
For the synthesis of spiro compounds, the chloromethyl group can be used in a double nucleophilic substitution reaction with a bifunctional nucleophile. For example, reaction with a compound containing two nucleophilic centers, such as 1,3-propanedithiol, could lead to a dithiane-functionalized pyrazole. Subsequent manipulations of the pyrazole ring or the N-phenyl group could then initiate a cyclization that forms a spiro center at a different position. Alternatively, the pyrazole itself can be part of the ring system that forms the spirocyclic junction. nih.gov
Bridged systems can be envisioned by linking the chloromethyl group to another position on the pyrazole scaffold, such as the N-phenyl ring. This could be achieved by first performing a cross-coupling reaction on the bromo-substituent to introduce a side chain with a nucleophilic terminus, which can then undergo an intramolecular Williamson ether or analogous synthesis by attacking the chloromethyl group, thereby forming a macrocyclic bridged ether.
Utilization in Material Science Precursor Development
In material science, pyrazole-containing molecules are explored as building blocks for polymers and functional organic materials. researchgate.net The structure of this compound is well-suited for its use as a monomer precursor for synthesizing conjugated polymers. nih.govrsc.org
The 4-bromophenyl moiety is a critical feature, providing a reactive site for metal-catalyzed cross-coupling reactions, which are fundamental to modern polymer synthesis. Through reactions like Suzuki, Stille, or Sonogashira coupling, the bromine atom can be replaced to form new carbon-carbon bonds, enabling the step-growth polymerization of the pyrazole unit into a larger macromolecular chain. The pyrazole ring itself contributes to the electronic properties of the resulting polymer.
Furthermore, the chloromethyl group offers a site for post-polymerization modification. After the polymer backbone has been constructed, the still-reactive chloromethyl groups can be functionalized to fine-tune the material's structural properties, such as solubility or intermolecular interactions, without altering the conjugated backbone.
Table 2: Role of Functional Groups in Polymer Synthesis
| Functional Group | Position | Role in Polymer Synthesis | Type of Reaction |
|---|---|---|---|
| Bromo (-Br) | C4 of Phenyl Ring | Polymer chain extension (monomer linkage) | Suzuki, Stille, Heck, Sonogashira cross-coupling |
| Chloromethyl (-CH₂Cl) | C3 of Pyrazole Ring | Post-polymerization functionalization | Nucleophilic substitution |
Development of New Ligands for Catalysis
Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis due to the ability of their adjacent nitrogen atoms to chelate metal ions. researchgate.netnih.govresearchgate.net The compound this compound is an excellent starting material for creating a diverse range of new ligands.
The chloromethyl group is readily displaced by various nucleophiles containing additional donor atoms, such as phosphorus, sulfur, or nitrogen. This allows for the straightforward synthesis of bidentate or potentially tridentate ligands. For example, reaction with diphenylphosphine (B32561) (or its lithium salt) would yield a P,N-bidentate phosphinopyrazole ligand. Similarly, reaction with a thiol or another heterocyclic amine (like pyridine (B92270) or imidazole) can generate S,N or N,N'-bidentate ligands. The electronic and steric properties of these ligands can be further modulated by modifying the 4-bromophenyl group, influencing the catalytic activity and selectivity of their corresponding metal complexes. nih.gov
Table 3: Examples of Ligand Synthesis from this compound
| Nucleophilic Reagent | Resulting Ligand Type | Potential Donor Atoms |
|---|---|---|
| KPR₂ (e.g., R=Ph) | Phosphinomethyl-pyrazole | N, P |
| NaSR (e.g., R=Ph) | Thioether-pyrazole | N, S |
| 2-Picolylamine | Aminomethyl-pyridyl-pyrazole | N, N', N'' |
Scaffold in Chemical Library Synthesis for Structure-Activity Relationship (SAR) Exploration in a Chemical Context
The pyrazole core is considered a "privileged scaffold" because its derivatives have been found to interact with a wide range of molecular targets. nih.govmdpi.com The structure of this compound is ideally suited for the synthesis of chemical libraries to explore structure-activity relationships (SAR). nih.govnih.govresearchgate.net In a chemical context, this involves systematically altering the molecular structure to understand its impact on properties like reaction kinetics, binding affinity to a stationary phase, or spectroscopic characteristics.
The molecule possesses two orthogonal sites for diversification:
R¹ Position (from the -CH₂Cl group): The chloromethyl group can be reacted with a large library of nucleophiles (e.g., amines, thiols, alcohols, carboxylates) to introduce a wide variety of functional groups and side chains.
R² Position (from the -Br group): The bromo substituent on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing the introduction of a diverse set of aryl, heteroaryl, alkyl, or alkynyl groups.
This dual-functionalization capability allows for the creation of a matrix of compounds where substituents at both positions are varied systematically, providing a rich dataset for SAR studies. researchgate.netneuroquantology.com
The systematic modification of substituents on the this compound scaffold allows for the fine-tuning of its fundamental chemical properties. By independently or concurrently varying the groups at the C3-methyl and N1-phenyl positions, properties such as electronic character, lipophilicity, steric bulk, and hydrogen bonding potential can be precisely modulated.
For example, replacing the bromine atom with electron-donating groups (like -OCH₃) or electron-withdrawing groups (like -CF₃) via cross-coupling reactions will systematically alter the electron density of the entire π-system, which can be quantified by measuring shifts in UV-Vis absorption or changes in redox potential. researchgate.net Similarly, introducing a library of different amines at the chloromethyl position allows for a systematic study of how basicity and steric hindrance at this position affect the coordination properties of the pyrazole nitrogens. This systematic approach is fundamental to developing a quantitative understanding of the relationship between molecular structure and chemical function. nih.gov
Development of Chemical Probes
The utility of "this compound" as a foundational scaffold in the development of chemical probes has been explored in various research endeavors. Chemical probes are specialized molecules designed to study and manipulate biological systems by selectively interacting with specific targets such as proteins or nucleic acids. The unique structural features of this compound, namely the pyrazole core, the bromophenyl group, and the reactive chloromethyl moiety, make it a versatile starting material for the synthesis of a diverse array of these molecular tools.
The pyrazole ring system is a well-established pharmacophore found in numerous biologically active compounds, providing a stable and synthetically accessible core structure. The 4-bromophenyl substituent offers a site for further functionalization through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of various reporter groups or affinity tags. However, it is the 3-(chloromethyl) group that serves as the primary reactive handle for the facile attachment of different molecular entities, which is a crucial step in the elaboration of the pyrazole scaffold into a functional chemical probe.
The reactivity of the chloromethyl group allows for straightforward nucleophilic substitution reactions. This enables the covalent linkage of a wide range of functional modules to the pyrazole core. For instance, fluorescent dyes can be introduced to create fluorescent probes for imaging applications in cellular biology. By attaching fluorophores, researchers can visualize the localization and dynamics of the probe's biological target within living cells.
Similarly, the chloromethyl group can be derivatized to incorporate biotin (B1667282) or other affinity tags. This modification transforms the pyrazole derivative into an affinity-based probe, which can be used for the isolation and identification of binding partners from complex biological mixtures, a technique often employed in chemical proteomics to elucidate drug targets and off-targets.
Furthermore, the this compound scaffold can be elaborated into photoaffinity probes. This is typically achieved by introducing a photolabile group, which upon photoactivation, forms a covalent bond with the target molecule. This technique is invaluable for irreversibly labeling and subsequently identifying the direct binding partners of a small molecule.
The development of chemical probes from this scaffold often involves a multi-step synthetic sequence. A generalized approach is outlined below:
| Step | Description | Reagents and Conditions |
| 1 | Nucleophilic Substitution | A nucleophile (e.g., an alcohol, thiol, or amine) containing a reporter group (e.g., fluorophore, biotin) is reacted with this compound. |
| 2 | Cross-Coupling Reaction (Optional) | The 4-bromophenyl group can be further modified via a palladium-catalyzed cross-coupling reaction to introduce additional functionalities. |
| 3 | Purification | The final chemical probe is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). |
| 4 | Characterization | The structure and purity of the synthesized probe are confirmed by analytical methods like NMR spectroscopy and mass spectrometry. |
While the potential for developing a wide range of chemical probes from this compound is evident from its chemical structure and reactivity, detailed research findings specifically documenting the synthesis and application of such probes are not extensively reported in publicly available literature. The versatility of this building block, however, suggests its significant promise for the creation of novel molecular tools for chemical biology research. The strategic combination of the pyrazole core's inherent biological relevance with the synthetic tractability of its substituents provides a robust platform for the future design and synthesis of sophisticated chemical probes.
Methodological Advancements and Green Chemistry Principles in the Study of 1 4 Bromophenyl 3 Chloromethyl 1h Pyrazole
Sustainable Synthetic Approaches for Pyrazole (B372694) Derivatives
Sustainable synthesis, or green synthesis, has become a cornerstone in modern organic chemistry, with a significant impact on the preparation of heterocyclic compounds like pyrazoles. researchgate.netnih.gov The core objectives include minimizing waste, using renewable resources, designing energy-efficient processes, and employing safer chemicals and solvents. jetir.org For pyrazole synthesis, this translates into developing protocols that are not only efficient in terms of yield but also environmentally benign. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgmdpi.com This technique utilizes microwave energy to heat the reaction mixture directly and efficiently. In the context of pyrazole synthesis, microwave irradiation has been successfully employed in various cyclocondensation reactions. nih.govtandfonline.com For instance, the synthesis of 5-amino-1H-pyrazole derivatives has been efficiently achieved under microwave irradiation, highlighting the method's utility in creating functionalized pyrazole cores. tandfonline.com This approach often reduces the need for harsh reaction conditions and can sometimes be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netmdpi.com The application of microwaves can significantly reduce reaction times from hours to minutes while maintaining or even improving product yields. nih.govrsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of Dihydro-pyrazoles | 1-24 h, 30-90% | 15-70 min, N/A | mdpi.com |
| Synthesis of 5-amino-1H-pyrazoles | N/A | 60 min, High Yields | tandfonline.com |
Note: The data presented is for general pyrazole derivatives and not specifically for 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole.
The use of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. rsc.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can accelerate chemical transformations. researchgate.net Ultrasound has been effectively used in the synthesis of various pyrazole derivatives, often under mild conditions and in aqueous media. rsc.orgresearchgate.net For example, the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium has been reported to give excellent yields in very short reaction times. mdpi.com This technique aligns well with green chemistry principles by reducing energy consumption and often enabling the use of environmentally friendly solvents like water. rsc.orgnih.gov
Table 2: Efficacy of Ultrasonic Irradiation in the Synthesis of Pyranopyrazole Derivatives
| Catalyst | Solvent | Method | Time | Yield | Reference |
|---|---|---|---|---|---|
| Mn/ZrO2 | Aqueous Ethanol (B145695) | Conventional | 1 h | 83% | nih.gov |
| Mn/ZrO2 | Aqueous Ethanol | Ultrasonication | 10 min | 98% | nih.gov |
| Graphene Oxide | Aqueous Medium | Ultrasonication | 2-6 min | 84-94% | mdpi.com |
Note: The data is for pyranopyrazole derivatives, a related class of fused pyrazoles.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. rsc.org Consequently, there has been a significant push towards developing solvent-free reaction conditions or utilizing benign solvents like water. rsc.orgacs.org
Solvent-free synthesis, often conducted by grinding reagents together or using microwave assistance, minimizes waste and simplifies product purification. rsc.orgjmcs.org.mx Several protocols for pyrazole synthesis have been developed under these conditions, including a one-pot, regioselective synthesis of 4-bromopyrazole derivatives using a solid-supported catalyst. jmcs.org.mxresearchgate.net
Water is an ideal green solvent due to its non-toxicity, availability, and safety. rsc.org Aqueous multicomponent reactions for the synthesis of pyrazole derivatives have been extensively explored. nih.govrsc.org For instance, the synthesis of 5-aminopyrazoles and pyrano[2,3-c]pyrazoles has been successfully carried out in water, often with the aid of catalysts that are effective in aqueous media. rsc.orgrsc.org These methods not only reduce the environmental impact but can also enhance reaction rates and selectivity due to hydrophobic effects.
A wide variety of heterogeneous catalysts have been employed in the synthesis of pyrazole derivatives. These include metal oxides, supported metals, nanoparticles, and zeolites. researchgate.netnih.gov For example, nano-ZnO has been used as an eco-friendly catalyst for pyrazole synthesis in aqueous media. researchgate.net Similarly, magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe2O4) and Fe3O4, have been utilized as they can be easily recovered using an external magnet. nih.govrsc.orgnih.gov The reusability of these catalysts has been demonstrated over multiple cycles without a significant loss of activity, underscoring their practical utility in sustainable chemical processes. nih.govmdpi.com
Table 3: Examples of Reusable Heterogeneous Catalysts in Pyrazole Synthesis
| Catalyst | Reaction Type | Solvent | Reusability | Reference |
|---|---|---|---|---|
| Nickel-based catalyst | One-pot pyrazole synthesis | N/A | Up to 7 cycles | researchgate.netmdpi.com |
| Fe3O4 Nanoparticles | Pyranopyrazole synthesis | Water | Up to 14 cycles | rsc.org |
| CuFe2O4 | Pyranopyrazole synthesis | Water | N/A | nih.govnih.gov |
Note: This table showcases the reusability of catalysts in the synthesis of various pyrazole-containing structures.
High-Throughput Synthesis and Screening Methodologies (focus on chemical efficiency)
High-throughput synthesis (HTS) methodologies are designed to rapidly generate large libraries of compounds for screening purposes. While often associated with drug discovery, the principles of HTS, particularly the focus on efficiency and miniaturization, align with green chemistry goals. By running numerous reactions in parallel on a small scale, HTS minimizes the consumption of reagents and solvents and reduces waste generation.
In the context of pyrazole synthesis, HTS can be coupled with efficient synthetic techniques like microwave-assisted synthesis to expedite the creation of diverse pyrazole libraries. nih.gov The focus on chemical efficiency in HTS involves optimizing reaction conditions to maximize yield and purity, thereby reducing the need for extensive purification, which is often a source of significant solvent waste. The development of one-pot, multicomponent reactions is particularly amenable to HTS platforms for synthesizing pyrazole derivatives, as it allows for the rapid assembly of molecular complexity from simple starting materials in a single, efficient step. rsc.org
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. mdpi.comnih.gov In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This technology offers numerous advantages, including enhanced control over reaction parameters (temperature, pressure, reaction time), improved safety, and superior scalability. mdpi.comgalchimia.com
For the synthesis of pyrazoles, flow chemistry provides a means to overcome limitations associated with batch processing, such as heat transfer issues and safety concerns with exothermic reactions. mdpi.comnih.gov Continuous-flow methods have been developed for the synthesis of various pyrazole derivatives, demonstrating significant reductions in reaction times compared to batch methods. mdpi.comrsc.org For example, a flow process for synthesizing pyrazolopyrimidinones reduced the reaction time from 9 hours in batch to just 16 minutes in flow, with comparable yields. mdpi.com The integration of synthesis, purification, and analysis units in a continuous setup can further streamline the production process, making it a highly efficient and potentially greener alternative for the scalable synthesis of compounds like this compound. galchimia.com
Future Perspectives and Unexplored Research Directions
Novel Reactivity Pathways of the Chloromethyl and Bromophenyl Groups
The inherent reactivity of the chloromethyl and bromophenyl moieties in 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole offers a gateway to a multitude of chemical transformations, many of which remain underexplored. The chloromethyl group at the 3-position is a versatile electrophilic handle, susceptible to nucleophilic substitution reactions. Future research could focus on its reactions with a wide array of nucleophiles to generate novel libraries of compounds. For instance, reactions with amines, thiols, and alcohols could yield aminomethyl, thiomethyl, and alkoxymethyl pyrazole (B372694) derivatives, respectively. These transformations could lead to compounds with modulated biological activities or material properties.
The bromophenyl group at the 1-position is a prime candidate for transition-metal-catalyzed cross-coupling reactions. mdpi.com Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce diverse substituents at the para-position of the phenyl ring. These modifications would allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in drug design and organic electronics. The exploration of dual functionalization, reacting both the chloromethyl and bromophenyl groups sequentially or in one-pot, represents a significant and challenging research direction for creating complex molecular architectures. researchgate.net
| Functional Group | Potential Reaction Type | Potential Reagents | Resulting Moiety |
| Chloromethyl | Nucleophilic Substitution | Amines, Thiols, Alcohols, Cyanides | Aminomethyl, Thiomethyl, Alkoxymethyl, Cyanomethyl |
| Bromophenyl | Suzuki Coupling | Boronic acids/esters, Pd catalyst, Base | Aryl, Heteroaryl |
| Bromophenyl | Heck Coupling | Alkenes, Pd catalyst, Base | Alkenyl |
| Bromophenyl | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl |
| Bromophenyl | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino |
Stereoselective Synthesis of Chiral Analogs of the Compound
The introduction of chirality into pyrazole-containing molecules can have a profound impact on their biological activity. nih.gov For this compound, which is achiral, the development of stereoselective synthetic routes to its chiral analogs is a promising area of research. One approach could involve the asymmetric modification of the chloromethyl group. For example, stereoselective substitution reactions using chiral nucleophiles could install a stereocenter adjacent to the pyrazole ring.
Another avenue is the synthesis of analogs where a stereocenter is incorporated into a substituent introduced via the bromophenyl group. Furthermore, the development of catalytic asymmetric methods for the synthesis of pyrazole derivatives is a burgeoning field. rwth-aachen.de Future work could focus on designing chiral catalysts that can direct the formation of specific stereoisomers of more complex derivatives of the title compound. The synthesis and biological evaluation of such chiral analogs could lead to the discovery of more potent and selective therapeutic agents. uniovi.es
Computational Design of Advanced Pyrazole-Based Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. researchgate.netnih.gov For this compound, computational methods can be employed to design advanced pyrazole-based scaffolds with tailored properties. rsc.org Density Functional Theory (DFT) calculations can be used to predict the reactivity of the chloromethyl and bromophenyl groups, guiding the selection of reaction conditions for novel transformations.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a virtual library of derivatives to predict their biological activities. nih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. researchgate.net Molecular docking simulations can be used to predict the binding modes of these compounds with various biological targets, such as protein kinases, providing insights into their mechanism of action. mdpi.com The computational design of novel pyrazole derivatives based on the this compound template holds significant potential for the development of new therapeutics and functional materials. nih.gov
| Computational Method | Application in Research | Potential Outcome |
| Density Functional Theory (DFT) | Reactivity prediction | Optimized reaction conditions for novel syntheses |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Prioritization of synthetic targets for drug discovery |
| Molecular Docking | Prediction of protein-ligand interactions | Understanding of mechanism of action and target identification |
| Virtual Screening | In silico screening of compound libraries | Identification of lead compounds with desired properties |
Integration with Emerging Synthetic Methodologies
The field of organic synthesis is constantly evolving, with the advent of new technologies and methodologies. The synthesis and functionalization of this compound and its derivatives could greatly benefit from the integration of these emerging synthetic methodologies. tandfonline.comresearchgate.net For instance, flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of continuous-flow processes for the synthesis and modification of this pyrazole compound could enable its efficient and large-scale production.
Photoredox catalysis is another powerful tool that has revolutionized organic synthesis. mdpi.com This methodology could be employed to activate the bromophenyl group for novel cross-coupling reactions under mild conditions. Additionally, the use of mechanochemistry, where mechanical force is used to drive chemical reactions, could provide a green and solvent-free alternative for the synthesis of pyrazole derivatives. The application of these and other emerging synthetic techniques will undoubtedly open up new possibilities for the chemistry of this compound. researchgate.net
Potential for Advanced Chemical Applications beyond Current Scope
While pyrazole derivatives are well-established in medicinal chemistry, the unique structural features of this compound suggest its potential for a range of advanced chemical applications beyond the current scope. The presence of the heavy bromine atom and the reactive chloromethyl group makes this compound an interesting candidate for the development of new functional materials. For example, its derivatives could be explored as components of organic light-emitting diodes (OLEDs), where the pyrazole core could serve as an electron-transporting unit and the bromophenyl group could be used to tune the photophysical properties.
Furthermore, the ability to functionalize both the chloromethyl and bromophenyl groups allows for the construction of complex ligands for coordination chemistry. nih.gov These ligands could be used to prepare novel metal complexes with interesting catalytic or photoluminescent properties. The development of pyrazole-based sensors for the detection of ions or small molecules is another promising area of research. The versatility of the this compound scaffold makes it a valuable building block for the creation of a wide array of advanced chemical entities with novel functions. mdpi.com
Q & A
Q. What are the common synthetic routes for 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole?
The compound is typically synthesized via cyclization and functionalization of pyrazole precursors. For example:
- Cyclization : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under acidic conditions forms the pyrazole core .
- Chloromethylation : Introducing the chloromethyl group can be achieved using chloromethylation agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃ .
- Cross-coupling : Suzuki-Miyaura coupling with 4-bromophenylboronic acid may be employed to attach the bromophenyl group .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the chloromethyl group appears as a singlet at ~4.5 ppm (H) and ~40 ppm (C) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 3.29° between pyrazole and bromophenyl groups) .
- IR Spectroscopy : Stretching frequencies for C-Cl (750–550 cm⁻¹) and C-Br (680–515 cm⁻¹) bonds validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloromethylation .
- Catalyst Screening : Pd(PPh₃)₄ improves cross-coupling efficiency in Suzuki reactions .
- Temperature Control : Maintaining 50–60°C during cyclization minimizes side reactions .
- Workup : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the product with >95% purity .
Q. What methodologies are used to evaluate its biological activity?
- Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or tubulin polymerization inhibition .
Q. How can contradictory bioactivity data be resolved?
- Dose-Response Curves : Confirm activity thresholds and IC₅₀ values across multiple replicates .
- Structural Analog Comparison : Test derivatives (e.g., replacing Cl with F) to identify critical substituents .
- Mode of Action Studies : Use molecular docking or SPR to verify target binding (e.g., σ₁ receptor antagonism) .
Q. What strategies are employed to study structure-activity relationships (SAR)?
- Substituent Variation : Synthesize analogs with methoxy, nitro, or trifluoromethyl groups to assess electronic effects .
- Bioisosteric Replacement : Replace chloromethyl with thiomethyl or azidomethyl groups to modulate lipophilicity .
- Pharmacophore Modeling : Overlay active/inactive analogs in software like Schrödinger to identify essential motifs .
Q. How can X-ray crystallography elucidate intermolecular interactions?
- Packing Analysis : Identify C–H···π (3.8–4.2 Å) and π–π stacking (3.5–4.0 Å) interactions stabilizing the crystal lattice .
- Hirshfeld Surfaces : Quantify contact contributions (e.g., H···Br interactions account for 12–15% of surface area) .
Q. What safety protocols are critical when handling chloromethyl intermediates?
- Ventilation : Use fume hoods to avoid inhalation of volatile chloromethyl ethers .
- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
- Waste Disposal : Quench residual reagents with NaHCO₃ before aqueous disposal .
Methodological Challenges and Innovations
Q. How can computational modeling predict reactivity or binding modes?
Q. What alternative characterization methods apply if X-ray data are unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
